Ethyl 2-(3-iodophenoxy)acetate
CAS No.: 90888-04-3
Cat. No.: VC2793176
Molecular Formula: C10H11IO3
Molecular Weight: 306.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90888-04-3 |
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Molecular Formula | C10H11IO3 |
Molecular Weight | 306.1 g/mol |
IUPAC Name | ethyl 2-(3-iodophenoxy)acetate |
Standard InChI | InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 |
Standard InChI Key | HEOIVYCQWPDJOI-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=CC(=CC=C1)I |
Canonical SMILES | CCOC(=O)COC1=CC(=CC=C1)I |
Introduction
Chemical Properties and Structure
Ethyl 2-(3-iodophenoxy)acetate has the molecular formula C₁₀H₁₁IO₃ and a molecular weight of 306.10 g/mol . The structure consists of three key components: an ethyl ester group, a methylene bridge, and a 3-iodophenoxy moiety. The iodine atom occupies the meta position (position 3) on the phenoxy ring, creating specific electronic and steric properties that influence the compound's reactivity.
The chemical structure can be described as follows:
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A phenyl ring with an iodine substituent at position 3
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An oxygen atom connecting the phenyl ring to a methylene (CH₂) group
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The methylene group linked to a carbonyl (C=O) that forms part of an ethyl ester group
This structural arrangement provides multiple reactive sites:
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The iodine atom serves as a functional handle for cross-coupling reactions
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The ester group can undergo various transformations including hydrolysis, transesterification, and reduction
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The ether linkage provides stability while maintaining specific conformational properties
Synthesis and Preparation Methods
The synthesis of Ethyl 2-(3-iodophenoxy)acetate typically involves the O-alkylation of 3-iodophenol with ethyl bromoacetate or ethyl chloroacetate under basic conditions. This follows a standard Williamson ether synthesis protocol, which is widely employed for the preparation of aryl ethers.
A typical synthetic procedure includes:
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Deprotonation of 3-iodophenol using a base such as potassium carbonate, sodium hydroxide, or potassium hydroxide in a suitable solvent (acetone, DMF, or acetonitrile)
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Addition of ethyl bromoacetate or ethyl chloroacetate to the reaction mixture
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Heating the reaction mixture to facilitate the nucleophilic substitution
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Purification of the crude product through techniques such as column chromatography or recrystallization
The reaction proceeds via an SN2 mechanism, where the phenoxide anion acts as a nucleophile attacking the α-carbon of the haloacetate with concurrent displacement of the halide leaving group. The efficiency of this reaction is influenced by factors such as the choice of base, solvent, temperature, and reaction time.
Applications in Organic Synthesis
Ethyl 2-(3-iodophenoxy)acetate has significant utility in organic synthesis, primarily owing to the following features:
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The iodine atom serves as an excellent handle for various metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Stille coupling with organostannanes
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The ester functionality allows for further transformations:
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Hydrolysis to the corresponding carboxylic acid
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Reduction to primary alcohols using reducing agents such as LiAlH₄
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Amidation to form the corresponding amides
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Transesterification to other ester derivatives
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The combination of these functional groups makes it valuable in the synthesis of:
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Pharmaceutical intermediates
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Agrochemical building blocks
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Materials science precursors
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Specialty chemicals
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The meta-iodo substitution pattern offers a specific reactivity profile that distinguishes it from ortho- and para-substituted analogues, allowing for regioselective transformations in complex molecule synthesis .
The availability from multiple sources indicates the compound's relevance in chemical research and synthesis applications. The pricing structure reflects its specialty nature as a functionalized building block rather than a bulk chemical.
Comparison with Structurally Related Compounds
Understanding Ethyl 2-(3-iodophenoxy)acetate in the context of its structural analogues provides valuable insights into its distinctive properties and applications. The following table compares it with several related iodinated compounds:
Table 3: Comparison of Ethyl 2-(3-iodophenoxy)acetate with Related Compounds
The positional isomerism of the iodine atom (ortho, meta, or para) significantly influences the reactivity, physical properties, and applications of these compounds. Additionally, the presence of an oxygen linkage in phenoxy derivatives versus the direct carbon-carbon bond in phenyl derivatives results in distinct conformational and electronic characteristics.
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